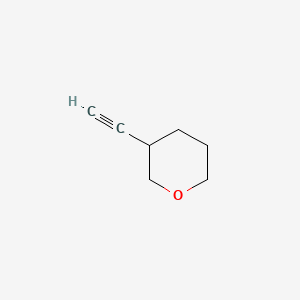

3-ethynyltetrahydro-2H-pyran

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

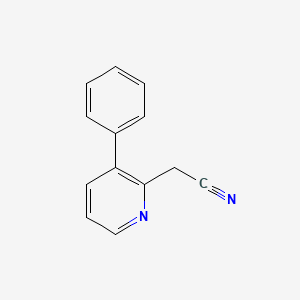

“3-ethynyltetrahydro-2H-pyran” is a chemical compound with the molecular formula C7H10O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyran derivatives has been a topic of interest in recent years. A review of synthetic strategies for pyran derivatives by multicomponent reaction (MCR) approach discusses the high efficiency, atom economy, short reaction times, low cost and green reaction conditions of the MCR approach . Another study discusses the synthesis of dihydro-2H-pyran-3(4H)-one .

Molecular Structure Analysis

The molecular structure of “3-ethynyltetrahydro-2H-pyran” consists of a six-membered ring with one oxygen atom . The exact mass of the molecule is 110.07300 .

科研应用

1. Tetrahydropyranylation of Alcohols

A study by Hajipour and Azizi (2014) describes the tetrahydropyranylation (THP) of alcohols using 3,4-dihydro-2H-pyran under solvent-free conditions. This process, catalyzed by an acidic ionic liquid, affords the corresponding tetrahydropyranyl ethers with good to excellent yields at room temperature. The methodology offers advantages such as nonaqueous work-up, good yields, catalytic amounts of the catalyst, and reusability of the ionic liquid (Hajipour & Azizi, 2014).

2. Hetero-Diels–Alder Reaction

Research by Sosnovskikh et al. (2008) explores the heterodiene cycloaddition of 3-(polyfluoroacyl)chromones with 3,4-dihydro-2H-pyran. This process yields novel fused pyrans with high stereoselectivity and good yields. Some of these pyrans were transformed into 2-RF-containing pyridines, highlighting the versatility of 3,4-dihydro-2H-pyran in synthesizing complex structures (Sosnovskikh et al., 2008).

3. Synthesis of Pyran and Oxazine Derivatives

A review by Varela and Saá (2016) discusses the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors using metal-catalyzed intramolecular cyclizations. This approach is significant for constructing pyrans, which are key structures in numerous natural compounds with biological activities (Varela & Saá, 2016).

4. DNA Binding Studies of 4H-pyrans

Auria-Luna et al. (2020) describe the synthesis of highly substituted 4H-pyran derivatives and their DNA interaction analysis. These derivatives are shown to behave as minor groove binders, providing insights into pyrans as potential biological scaffolds (Auria-Luna et al., 2020).

5. Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans

Borah et al. (2021) review the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds, derived from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), are significant in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities (Borah et al., 2021).

Safety And Hazards

未来方向

The future directions of “3-ethynyltetrahydro-2H-pyran” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. A recent review discusses the synthesis of pyran derivatives and suggests that the multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . Another study discusses the potential of “3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)” as a versatile CO2-derived lactone platform for polymer synthesis .

性质

IUPAC Name |

3-ethynyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyltetrahydro-2H-pyran | |

CAS RN |

1260667-24-0 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)

![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)